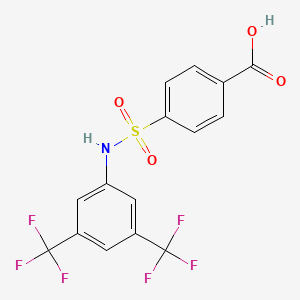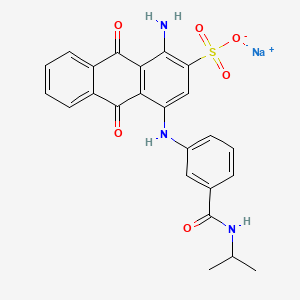
Benzoic acid, 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester is a complex organic compound with the molecular formula C30H39N5O7 and a molecular weight of 581.66 g/mol . This compound is part of the heterocyclic organic compounds category and is known for its unique structure that includes a triazine ring and benzoic acid esters .
Vorbereitungsmethoden
The synthesis of Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester involves multiple steps, starting from 1,3,5-triazine derivatives. The synthetic routes typically include alkylation or amidation reactions . For instance, 2,4-dichloro-6-methoxy-1,3,5-triazine can be used as a starting material, which undergoes substitution reactions to introduce the desired functional groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include alkyl halides and amines, which react under basic conditions to replace specific functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Hydrolysis: This reaction involves breaking down the ester bonds in the presence of water and an acid or base catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester bonds would yield the corresponding carboxylic acids and alcohols .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other triazine derivatives.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Utilized in the development of flame-retardant materials and other specialized polymers.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and benzoic acid esters can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways . The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester include other triazine derivatives and benzoic acid esters . These compounds share structural similarities but may differ in their functional groups and specific applications. For example:
Diethyl 4,4’-[(6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoate: Similar structure but different ester groups.
2-Diethylaminoethyl 4-[[4-[4-(2-diethylaminoethyloxycarbonyl)phenoxy]-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoate: Another triazine derivative with different substituents.
Eigenschaften
CAS-Nummer |
85826-22-8 |
|---|---|
Molekularformel |
C36H51N5O7 |
Molekulargewicht |
665.8 g/mol |
IUPAC-Name |
[4-(diethylamino)-3-methylbutan-2-yl] 4-[[4-[4-[4-(diethylamino)-3-methylbutan-2-yl]oxycarbonylphenoxy]-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C36H51N5O7/c1-10-40(11-2)22-24(5)26(7)45-32(42)28-14-18-30(19-15-28)47-35-37-34(44-9)38-36(39-35)48-31-20-16-29(17-21-31)33(43)46-27(8)25(6)23-41(12-3)13-4/h14-21,24-27H,10-13,22-23H2,1-9H3 |
InChI-Schlüssel |
SYRSXPRQMXPVNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC)OC3=CC=C(C=C3)C(=O)OC(C)C(C)CN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)

![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)

![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)

![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)
![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)





